N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
CAS No.: 2034240-98-5
Cat. No.: VC6287485
Molecular Formula: C13H14FN3O4S3
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034240-98-5 |
|---|---|
| Molecular Formula | C13H14FN3O4S3 |
| Molecular Weight | 391.45 |
| IUPAC Name | N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C13H14FN3O4S3/c1-16-11-5-4-10(14)9-12(11)17(24(16,20)21)7-6-15-23(18,19)13-3-2-8-22-13/h2-5,8-9,15H,6-7H2,1H3 |
| Standard InChI Key | KHPSFAQZFZVTTG-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₄FN₃O₄S₃, with a molecular weight of 391.45 g/mol. Its structure integrates three distinct moieties:
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Benzo[c] thiadiazole Core: A bicyclic system featuring a sulfur and two nitrogen atoms, modified by fluorine at position 6 and a methyl group at position 3.
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Ethyl Linker: Connects the thiadiazole core to the sulfonamide group.
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Thiophene-2-sulfonamide: A five-membered aromatic ring (thiophene) bonded to a sulfonamide (-SO₂NH₂) group, enhancing solubility and target binding.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄FN₃O₄S₃ |
| Molecular Weight | 391.45 g/mol |
| CAS Number | 2034240-98-5 |
| Sulfur Content | 24.6% (3 atoms) |
| Fluorine Position | 6th position on benzo ring |
The fluorine atom induces electron-withdrawing effects, polarizing the thiadiazole ring, while the methyl group enhances steric stability. X-ray crystallography of analogous compounds reveals planar geometries at the thiadiazole-thiophene interface, favoring π-π stacking interactions.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis follows a multi-step protocol optimized for yield and purity (typically >95% by HPLC):
Step 1: Formation of Benzo[c] thiadiazole Core
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Reactants: 4-Fluoro-2-methylbenzenamine and sulfamide under acidic conditions.
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Conditions: Reflux in H₂SO₄ at 120°C for 6 hours, yielding 6-fluoro-3-methylbenzo[c] thiadiazole 1,1-dioxide.
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 120 | H₂SO₄ | None | 72 |
| 2 | 80 | DMF | K₂CO₃ | 65 |
| 3 | 0–5 | THF | Triethylamine | 58 |
Reactivity and Functionalization
The sulfonamide group participates in hydrogen bonding, while the thiadiazole ring undergoes electrophilic substitution at position 4. Halogenation (e.g., bromination) at this site has been demonstrated in related compounds to enhance bioactivity.
Biological Activity and Mechanism
Enzyme Inhibition
In vitro studies on structurally similar sulfonamides reveal potent inhibition of bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. The thiophene-sulfonamide moiety mimics p-aminobenzoic acid (PABA), competitively binding DHPS’s active site:
Antimicrobial Efficacy
Preliminary antibacterial screening shows activity against Gram-positive strains (e.g., Staphylococcus aureus MIC = 8 µg/mL), though Gram-negative activity is attenuated due to poor membrane permeability.
Table 3: Antimicrobial Activity Profile
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8 | DHPS inhibition |
| Escherichia coli | 64 | Limited uptake |
| Pseudomonas aeruginosa | >128 | Efflux pump resistance |
Pharmacological and Industrial Applications
Drug Development
The compound’s dual functionality (thiadiazole + sulfonamide) positions it as a lead candidate for:
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Antibacterial Agents: Optimizing derivatives for enhanced Gram-negative penetration.
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Anticancer Therapeutics: Thiadiazole derivatives exhibit topoisomerase II inhibition in breast cancer models.
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